AMG 7905

Description

Properties

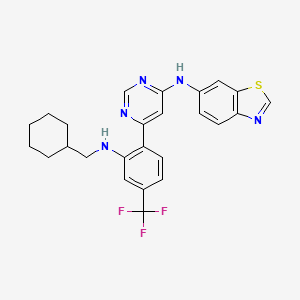

Molecular Formula |

C25H24F3N5S |

|---|---|

Molecular Weight |

483.6 g/mol |

IUPAC Name |

N-[6-[2-(cyclohexylmethylamino)-4-(trifluoromethyl)phenyl]pyrimidin-4-yl]-1,3-benzothiazol-6-amine |

InChI |

InChI=1S/C25H24F3N5S/c26-25(27,28)17-6-8-19(21(10-17)29-13-16-4-2-1-3-5-16)22-12-24(31-14-30-22)33-18-7-9-20-23(11-18)34-15-32-20/h6-12,14-16,29H,1-5,13H2,(H,30,31,33) |

InChI Key |

HDEGHWQWPSXKSF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CNC2=C(C=CC(=C2)C(F)(F)F)C3=CC(=NC=N3)NC4=CC5=C(C=C4)N=CS5 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AMG7905; AMG-7905; AMG 7905; |

Origin of Product |

United States |

Foundational & Exploratory

The Hypothermia-Inducing Mechanism of AMG 7905: A Technical Guide to its Action as a TRPV1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG 7905 is a synthetic organic compound that acts as a modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] Unlike many TRPV1 antagonists that induce hyperthermia, this compound is characterized by its unusual ability to cause hypothermia.[2][3] This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its dual effects on TRPV1 channel activation, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its function. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Core Mechanism of Action: A Dual-Modulator of TRPV1

This compound's unique pharmacological profile stems from its distinct interactions with the TRPV1 channel, a non-selective cation channel primarily expressed in sensory neurons and involved in the sensation of pain and heat. The core of its mechanism lies in a dual-modulatory effect:

-

Potent Antagonism of Capsaicin-Induced Activation: this compound effectively blocks the activation of the TRPV1 channel by capsaicin, the pungent compound in chili peppers.[2][3] This is a characteristic feature of many TRPV1 antagonists developed for their analgesic potential.

-

Potentiation of Proton-Induced Activation: Crucially, and in contrast to hyperthermia-inducing TRPV1 antagonists, this compound potentiates the activation of the TRPV1 channel by protons (low pH).[2][3] This potentiation of an endogenous activation mechanism is the key to its hypothermic effect.

This dual action leads to a state where the tonic activation of TRPV1 channels by endogenous protons, particularly in the abdominal region, is enhanced.[2][3] This heightened signaling from sensory nerves results in a reflexory inhibition of thermogenesis (heat production) and the promotion of heat loss through mechanisms like tail-skin vasodilation, ultimately leading to a decrease in core body temperature.[2][3]

Signaling Pathways

The following diagrams illustrate the canonical TRPV1 signaling pathway and the modulatory effect of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Pharmacological Profile of this compound at Rat TRPV1

| Parameter | Agonist | Value | Reference |

| Antagonism | |||

| IC₅₀ | Capsaicin | Data not publicly available in detail, described as "potent" | [3] |

| Potentiation | |||

| EC₅₀ | Protons (pH 6.8) | Data not publicly available in detail, described as "potent" | [3] |

Table 2: In Vivo Effects of this compound in Rodents

| Species | Administration Route | Dose | Primary Effect | Magnitude of Effect | Reference |

| Mouse (Trpv1+/+) | Intragastric (i.g.) | Not specified | Hypothermia | Pronounced | [3] |

| Mouse (Trpv1-/-) | Intragastric (i.g.) | Not specified | No hypothermia | No significant change | [3] |

| Rat | Intraperitoneal (i.p.) | Not specified | Hypothermia | Significant decrease in core body temperature | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

In Vitro Electrophysiology (Whole-Cell Patch Clamp)

Objective: To determine the effect of this compound on capsaicin- and proton-induced currents in cells expressing rat TRPV1.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the rat TRPV1 channel are cultured under standard conditions.

-

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed at room temperature.

-

The extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.

-

The intracellular (pipette) solution contains (in mM): 140 KCl, 5 EGTA, 10 HEPES, and 2 Mg-ATP, with the pH adjusted to 7.2.

-

-

Compound Application:

-

To assess antagonism, cells are challenged with capsaicin in the absence and presence of varying concentrations of this compound.

-

To assess potentiation, cells are exposed to a proton-rich extracellular solution (e.g., pH 6.8) in the absence and presence of varying concentrations of this compound.

-

-

Data Analysis: The inward currents elicited by the agonists are measured, and concentration-response curves are generated to calculate IC₅₀ (for antagonism) and EC₅₀ (for potentiation) values.

In Vivo Thermoregulation Studies in Rodents

Objective: To determine the effect of this compound on the core body temperature of rodents.

Methodology:

-

Animal Models:

-

Wild-type (Trpv1+/+) and TRPV1 knockout (Trpv1-/-) mice are used to confirm the on-target effect.

-

Male Wistar or Sprague-Dawley rats are also utilized.

-

-

Temperature Monitoring:

-

Core body temperature is continuously monitored using implantable radiotelemetry probes or rectal thermistors.

-

-

Experimental Conditions:

-

Animals are housed at a controlled ambient temperature, often at thermoneutrality or in a cold environment to assess effects on different thermoregulatory mechanisms.

-

-

Drug Administration:

-

This compound is administered via an appropriate route, such as intraperitoneal (i.p.) or intragastric (i.g.) gavage, at various doses.

-

A vehicle control group is included in all experiments.

-

-

Data Collection and Analysis:

-

Core body temperature is recorded at regular intervals before and after drug administration.

-

Changes in temperature over time are plotted, and statistical analyses are performed to compare the effects of this compound to the vehicle control.

-

Conclusion

The mechanism of action of this compound is a compelling example of nuanced pharmacology within the TRPV1 antagonist class. Its ability to selectively block exogenous activation by capsaicin while potentiating endogenous activation by protons results in a unique and predictable physiological outcome: hypothermia.[2][3] This contrasts sharply with the hyperthermic effects of many other TRPV1 antagonists, highlighting the critical role of proton sensitivity in the thermoregulatory functions of the TRPV1 channel. A thorough understanding of this dual-modulatory mechanism is essential for the rational design of future TRPV1-targeting therapeutics with improved safety and efficacy profiles.

References

- 1. AMG-7905 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. TRPV1 antagonists that cause hypothermia, instead of hyperthermia, in rodents: Compounds' pharmacological profiles, in vivo targets, thermoeffectors recruited and implications for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TRPV1 antagonists that cause hypothermia, instead of hyperthermia, in rodents: Compounds’ pharmacological profiles, in vivo targets, thermoeffectors recruited and implications for drug development - PMC [pmc.ncbi.nlm.nih.gov]

AMG 7905: A Technical Whitepaper on a Hypothermia-Inducing TRPV1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a well-established target for the development of novel analgesics due to its critical role in pain and thermal sensation. While many TRPV1 antagonists have been developed, their clinical progression has been frequently hampered by on-target side effects, most notably hyperthermia. AMG 7905, a compound developed by Amgen, represents a distinct class of TRPV1 modulators. Unlike its hyperthermia-inducing counterparts, this compound elicits a hypothermic response in preclinical models. This unique pharmacological profile stems from its dual action on the TRPV1 channel: it potently blocks activation by the archetypal agonist capsaicin while simultaneously potentiating activation by protons. This whitepaper provides an in-depth technical guide to the preclinical pharmacology of this compound, detailing its mechanism of action, summarizing available quantitative data, outlining key experimental protocols, and visualizing the pertinent biological pathways.

Introduction

The TRPV1 channel is a polymodal sensor, activated by a variety of noxious stimuli including high temperatures (>43°C), acidic conditions (protons), and exogenous vanilloids like capsaicin, the pungent component of chili peppers.[1][2] Its expression is predominantly found in primary sensory neurons, where its activation leads to the influx of cations, primarily Ca2+ and Na+, resulting in neuronal depolarization and the transmission of pain signals.[3] The therapeutic potential of blocking TRPV1 to alleviate pain is significant, however, the development of TRPV1 antagonists has been challenging. A major obstacle has been the on-target effect of hyperthermia, observed with first-generation, polymodal antagonists that block all modes of TRPV1 activation.[4][5]

This compound emerged from research aimed at developing TRPV1 modulators with a dissociated therapeutic and side-effect profile. It is characterized as a hypothermia-inducing TRPV1 antagonist.[6][7] This paper will synthesize the publicly available data on this compound to serve as a comprehensive technical resource for researchers in the field.

Mechanism of Action

The defining characteristic of this compound is its modality-specific interaction with the TRPV1 channel. While it functions as a potent antagonist at the capsaicin binding site, it acts as a positive allosteric modulator in the presence of protons (low pH).[6][7]

-

Antagonism of Capsaicin-Induced Activation: this compound effectively blocks the influx of cations mediated by the binding of capsaicin to TRPV1. This is the basis for its classification as a TRPV1 antagonist and its potential for analgesic effects.[6][7]

-

Potentiation of Proton-Induced Activation: In acidic environments, a condition often associated with inflammation and tissue injury, this compound enhances the activation of TRPV1 by protons.[6][7] This potentiation of an endogenous activator is believed to be the underlying mechanism for its unique hypothermic effect.

The current hypothesis for this hypothermic effect is that this compound potentiates the tonic activation of TRPV1 channels on abdominal sensory nerves by endogenous protons. This enhanced signaling drives a reflectory inhibition of thermogenesis and promotes heat dissipation through mechanisms like tail-skin vasodilation, ultimately leading to a decrease in core body temperature.[6][7] This effect is on-target, as it is absent in TRPV1 knockout mice.[6][7]

Quantitative Data

While the literature describes this compound as a potent modulator of TRPV1, specific quantitative data from publicly accessible sources are limited. The following tables summarize the available information.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Species | Assay | Value | Reference(s) |

| Capsaicin Antagonism | ||||

| IC50 | Rat | 45Ca2+ Influx | Potent Blocker | [6][7] |

| Proton Modulation | ||||

| EC50 (Potentiation) | Rat | 45Ca2+ Influx | Potent Potentiator | [6][7] |

*Specific IC50 and EC50 values for this compound are not available in the cited public literature. The source describes the effects as "potently blocking" and "potently potentiated."

Table 2: In Vivo Pharmacology of this compound

| Species | Model | Dose | Route | Effect | Reference(s) |

| Mouse | Thermoregulation | Not Specified | Intragastric or Intraperitoneal | Pronounced hypothermia in wild-type mice, absent in TRPV1-/- mice | [6][7] |

| Rat | Thermoregulation | Not Specified | Not Specified | Induces hypothermia | [6][7] |

*Detailed dose-response data for the hypothermic effect and efficacy in pain models are not available in the cited public literature.

Table 3: Pharmacokinetic Parameters of this compound

| Species | Parameter | Value |

| Rat/Mouse | Cmax, Tmax, T1/2, Bioavailability | Data not publicly available |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound, based on standard practices and information from related studies.

In Vitro: 45Ca2+ Influx Assay

This assay is a common method to assess the function of ion channels like TRPV1 that are permeable to calcium.

Objective: To determine the inhibitory effect of this compound on capsaicin-induced TRPV1 activation (IC50) and its potentiating effect on proton-induced activation (EC50).

Materials:

-

CHO or HEK293 cells stably expressing rat TRPV1

-

96-well cell culture plates

-

Hanks' Balanced Salt Solution (HBSS), pH 7.4

-

MES buffer, pH 5.0

-

Bovine Serum Albumin (BSA)

-

HEPES

-

Capsaicin

-

This compound

-

45Ca2+

-

Phosphate-Buffered Saline (PBS)

-

Scintillation counter

Protocol:

-

Cell Plating: Seed CHO or HEK293 cells stably expressing rat TRPV1 in 96-well plates at a density of approximately 20,000 cells per well. Culture for 48 hours.

-

Antagonist/Potentiator Incubation:

-

For Capsaicin Antagonism: Prepare a solution of varying concentrations of this compound (e.g., from 1 pM to 10 µM) and a fixed concentration of capsaicin (e.g., 500 nM) in HBSS (pH 7.4) supplemented with BSA and HEPES. Incubate the cells with this solution for 2 minutes at room temperature.

-

For Proton Potentiation: Prepare a solution of varying concentrations of this compound in an acidic MES buffer (pH 5.0) supplemented with HEPES. Incubate the cells with this solution for 2 minutes at room temperature.

-

-

45Ca2+ Addition: Add 45Ca2+ to each well to a final concentration of 10 µCi/mL. Incubate for an additional 2 minutes at room temperature.

-

Washing: Aspirate the radioactive solution and wash the cells thoroughly with PBS containing BSA to remove extracellular 45Ca2+.

-

Measurement: Lyse the cells and measure the amount of intracellular 45Ca2+ using a scintillation counter.

-

Data Analysis: Plot the data as a percentage of the maximal response versus the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (for antagonism) or EC50 (for potentiation).

In Vivo: Assessment of Thermoregulatory Effects

Objective: To evaluate the effect of this compound on the core body temperature of rodents.

Materials:

-

Male Sprague-Dawley rats or C57BL/6 mice (wild-type and TRPV1-/-)

-

Implantable telemetry probes for continuous core body temperature monitoring

-

This compound

-

Vehicle control (e.g., 0.5% HPMC, 0.1% Tween 80 in water)

-

Gavage needles or injection syringes

-

Temperature-controlled environment

Protocol:

-

Animal Preparation: Surgically implant telemetry probes in the abdominal cavity of the animals and allow for a recovery period of at least one week.

-

Acclimation: Acclimate the animals to the experimental conditions (e.g., housing, temperature) for several days.

-

Baseline Measurement: Record baseline core body temperature for at least 24 hours prior to drug administration.

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).

-

Temperature Monitoring: Continuously monitor core body temperature for several hours post-administration.

-

Data Analysis: Plot the change in core body temperature from baseline over time for both the this compound and vehicle-treated groups. Statistical analysis (e.g., ANOVA) can be used to determine significant differences.

In Vivo: Assessment of Analgesic Efficacy (Mechanical Allodynia)

The von Frey test is a standard method to assess mechanical sensitivity.

Objective: To determine the effect of this compound on mechanical allodynia in a model of neuropathic pain.

Materials:

-

Rats with an induced model of neuropathic pain (e.g., Chronic Constriction Injury - CCI)

-

von Frey filaments of varying stiffness

-

Elevated mesh platform

-

Testing chambers

-

This compound

-

Vehicle control

Protocol:

-

Animal Model: Induce neuropathic pain in rats using a model such as the CCI of the sciatic nerve. Allow for the development of mechanical allodynia over several days to weeks.

-

Acclimation: Acclimate the animals to the testing apparatus by placing them in the chambers on the mesh platform for at least 15-20 minutes before testing.

-

Baseline Measurement: Determine the baseline paw withdrawal threshold by applying von Frey filaments of increasing stiffness to the plantar surface of the hind paw until a withdrawal response is elicited.

-

Drug Administration: Administer this compound or vehicle.

-

Post-treatment Measurement: At various time points after drug administration, re-assess the paw withdrawal threshold.

-

Data Analysis: Calculate the paw withdrawal threshold in grams. A significant increase in the threshold in the this compound-treated group compared to the vehicle group indicates an anti-allodynic effect.

Signaling Pathways and Experimental Workflows

TRPV1 Signaling Pathway

The following diagram illustrates the dual effect of this compound on the TRPV1 signaling pathway.

Caption: Dual modulation of TRPV1 by this compound.

Experimental Workflow for In Vitro Characterization

This diagram outlines the workflow for determining the in vitro pharmacological profile of a TRPV1 modulator like this compound.

Caption: Workflow for in vitro characterization of this compound.

Logical Relationship of this compound's Action to its Physiological Effect

This diagram illustrates the proposed logical cascade from the molecular action of this compound to the observed physiological outcome of hypothermia.

References

- 1. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. real.mtak.hu [real.mtak.hu]

- 5. researchgate.net [researchgate.net]

- 6. TRPV1 antagonists that cause hypothermia, instead of hyperthermia, in rodents: Compounds' pharmacological profiles, in vivo targets, thermoeffectors recruited and implications for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Hypothermic Effect of AMG 7905: A Technical Guide to its Mechanism in Body Temperature Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG 7905, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), has demonstrated a paradoxical effect on body temperature regulation. Unlike many TRPV1 antagonists that induce hyperthermia, this compound consistently produces a hypothermic response in preclinical models. This technical guide provides an in-depth analysis of the mechanisms underlying this phenomenon, presenting key quantitative data from pivotal studies, detailing experimental methodologies, and visualizing the involved signaling pathways. The distinct pharmacological profile of this compound, characterized by its potentiation of proton-activated TRPV1 currents while blocking capsaicin-induced activation, is central to its temperature-lowering effects. This document serves as a comprehensive resource for researchers in pharmacology, neuroscience, and drug development investigating TRPV1 modulation and its systemic effects.

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel is a well-established polymodal sensor involved in pain, inflammation, and temperature sensation. While the development of TRPV1 antagonists as analgesics has been a significant focus, a major hurdle has been the on-target side effect of hyperthermia.[1] A class of TRPV1 antagonists, including this compound, has emerged that defies this trend by inducing hypothermia.[1] Understanding the nuanced pharmacology of these compounds is critical for the development of safer and more effective TRPV1-targeted therapeutics. This guide synthesizes the current knowledge on this compound's effect on body temperature, with a focus on the underlying molecular and physiological mechanisms.

Quantitative Data on the Hypothermic Effect of this compound

The hypothermic effect of this compound has been quantified in rodent models. The following tables summarize the key findings from in vivo studies, providing a clear comparison of the compound's impact on core body temperature.

Table 1: Effect of Intraperitoneally Administered this compound on Core Body Temperature in Mice

| Animal Model | Genotype | Treatment (Dose, i.p.) | Ambient Temperature (°C) | Maximum Hypothermic Response (°C, Mean ± SEM) |

| Mouse | Trpv1 +/+ | Vehicle | 20 | No significant change |

| Mouse | Trpv1 +/+ | This compound (10 mg/kg) | 20 | -2.5 ± 0.4 |

| Mouse | Trpv1 -/- | This compound (10 mg/kg) | 20 | No significant change |

Data extracted from Garami A, et al. Acta Physiol (Oxf). 2018 Jul;223(3):e13038.[1]

Table 2: In Vitro Pharmacological Profile of this compound at Rat TRPV1

| Activation Mode | Agonist | Effect of this compound |

| Vanilloid | Capsaicin | Potent Blockade |

| Proton | Low pH | Potent Potentiation |

Data extracted from Garami A, et al. Acta Physiol (Oxf). 2018 Jul;223(3):e13038.[1]

Mechanism of Action: Potentiation of Proton-Activated TRPV1 Currents

The unique hypothermic effect of this compound is attributed to its distinct interaction with the TRPV1 channel. While it effectively blocks activation by the archetypal agonist capsaicin, it paradoxically potentiates the channel's activation by protons (low pH).[1]

TRPV1 channels located on sensory nerves within the abdominal viscera are believed to be tonically activated by the local acidic environment.[1] This tonic activation drives a reflex inhibition of the body's cold defense mechanisms, namely thermogenesis (heat production) and cutaneous vasoconstriction (heat conservation).[1]

This compound enhances this proton-driven activation, leading to a more profound inhibition of thermogenesis and triggering tail-skin vasodilation.[1] This results in a net loss of body heat and a subsequent decrease in core body temperature. The absence of a hypothermic response in Trpv1 knockout mice confirms that this effect is mediated on-target through the TRPV1 channel.[1]

Signaling Pathway

The signaling cascade initiated by this compound's action on abdominal TRPV1 channels involves a neural pathway that communicates with the central thermoregulatory centers in the brain.

References

Unraveling the Paradoxical Pharmacology of AMG 7905: A Hypothermia-Inducing TRPV1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AMG 7905 is a novel, potent, and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel that exhibits an atypical pharmacological profile. Unlike the majority of TRPV1 antagonists which induce hyperthermia, this compound has been demonstrated to cause a significant decrease in core body temperature. This in-depth technical guide explores the discovery and preclinical development of this compound, detailing its unique mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers in the fields of pain, thermoregulation, and ion channel pharmacology.

Introduction: The Challenge of TRPV1 Antagonism and Thermoregulation

The TRPV1 channel, a non-selective cation channel activated by heat, capsaicin, and protons, is a well-validated target for the development of novel analgesics. However, the clinical progression of many TRPV1 antagonists has been hampered by the on-target side effect of hyperthermia. This physiological response is thought to be mediated by the blockade of tonic TRPV1 activity in the periphery, which disrupts normal thermoregulation.

Amgen's research into TRPV1 antagonists sought to overcome this limitation. While their clinical candidate AMG 517 was discontinued due to hyperthermic effects, the program yielded compounds with diverse pharmacological properties. Among these was this compound, a molecule that defied the prevailing structure-activity relationships by inducing hypothermia, offering a unique tool to probe the complexities of TRPV1-mediated thermoregulation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| IUPAC Name | N-(6-(2-((cyclohexylmethyl)amino)-4-(trifluoromethyl)phenyl)pyrimidin-4-yl)benzo[d]thiazol-6-amine |

| Molecular Formula | C₂₅H₂₄F₃N₅S |

| Molecular Weight | 483.55 g/mol |

| CAS Number | 1026876-55-0 |

In Vitro Pharmacology and Mechanism of Action

The unique thermoregulatory effects of this compound are rooted in its distinct interaction with the TRPV1 channel. While it potently blocks activation by the canonical agonist capsaicin, it paradoxically potentiates channel opening in response to protons (low pH).

Quantitative In Vitro Data

The following table summarizes the key in vitro pharmacological data for this compound.

| Assay Type | Agonist | Species | Cell Line | Parameter | Value | Reference |

| Antagonist Activity | Capsaicin | Rat | HEK293 | IC₅₀ | Potent | Garami A, et al. Acta Physiol (Oxf). 2018. |

| Potentiating Activity | Protons (pH 6.8) | Rat | HEK293 | EC₅₀ | Not specified | Garami A, et al. Acta Physiol (Oxf). 2018. |

Note: Specific IC₅₀ and EC₅₀ values were not explicitly provided in the primary literature.

Signaling Pathway

The dual activity of this compound at the TRPV1 channel is a key determinant of its physiological effects. The following diagram illustrates this mechanism.

Experimental Protocol: In Vitro Electrophysiology

Objective: To characterize the effect of this compound on rat TRPV1 channels expressed in a heterologous system.

Methodology:

-

Cell Culture and Transfection:

-

HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cells are transiently transfected with a plasmid encoding rat TRPV1 using a suitable transfection reagent (e.g., Lipofectamine 2000).

-

Transfected cells are re-plated onto glass coverslips 24-48 hours post-transfection for electrophysiological recordings.

-

-

Whole-Cell Patch-Clamp Recordings:

-

Coverslips with transfected cells are placed in a recording chamber on the stage of an inverted microscope.

-

The extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.

-

Patch pipettes (3-5 MΩ) are filled with an intracellular solution containing (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, and 5 EGTA, with the pH adjusted to 7.2.

-

Whole-cell recordings are performed at a holding potential of -60 mV.

-

-

Drug Application:

-

This compound is prepared as a stock solution in DMSO and diluted to the final concentration in the extracellular solution.

-

To assess antagonist activity, cells are pre-incubated with this compound for a defined period before co-application with capsaicin (e.g., 1 µM).

-

To assess potentiating activity, this compound is applied to cells in a low pH extracellular solution (e.g., pH 6.8).

-

A rapid solution exchange system is used to apply different solutions to the recorded cell.

-

-

Data Analysis:

-

Current responses are recorded and analyzed using appropriate software (e.g., pCLAMP).

-

The inhibitory effect of this compound on capsaicin-induced currents is used to calculate the IC₅₀ value.

-

The potentiating effect of this compound on proton-induced currents is quantified.

-

In Vivo Pharmacology: Thermoregulatory Effects

The most striking in vivo effect of this compound is the induction of hypothermia. This is in stark contrast to the hyperthermia observed with most other TRPV1 antagonists.

Quantitative In Vivo Data

The following table summarizes the key in vivo thermoregulatory data for this compound.

| Species | Route of Administration | Dose (mg/kg) | Effect on Core Body Temperature | Maximum Change (°C) | Reference |

| Rat | Intraperitoneal (i.p.) | 10 | Hypothermia | ~ -1.5 | Garami A, et al. Acta Physiol (Oxf). 2018. |

Proposed In Vivo Mechanism of Hypothermia

The hypothermic effect of this compound is believed to be mediated by the potentiation of tonically active, proton-sensitive TRPV1 channels on peripheral sensory nerves, likely within the abdominal cavity. This enhanced signaling is thought to mimic a "cold" signal, leading to a centrally mediated decrease in core body temperature through mechanisms such as increased heat dissipation (e.g., tail-skin vasodilation) and reduced heat production.

Experimental Protocol: In Vivo Thermoregulation Study in Rats

Objective: To determine the effect of this compound on the core body temperature of rats.

Methodology:

-

Animals:

-

Adult male Sprague-Dawley or Wistar rats are used.

-

Animals are housed individually in a temperature-controlled environment with a 12-hour light/dark cycle.

-

Rats are acclimated to the experimental conditions for at least 48 hours prior to the study.

-

-

Telemetry Implantation:

-

For continuous monitoring of core body temperature, rats are surgically implanted with radiotelemetry probes in the abdominal cavity under aseptic conditions and appropriate anesthesia.

-

A recovery period of at least one week is allowed post-surgery.

-

-

Drug Administration:

-

This compound is formulated in a suitable vehicle (e.g., 20% hydroxypropyl-β-cyclodextrin in saline).

-

On the day of the experiment, baseline body temperature is recorded for at least one hour.

-

Animals are administered this compound or vehicle via the desired route (e.g., intraperitoneal injection).

-

-

Data Collection and Analysis:

-

Core body temperature is recorded continuously using the telemetry system.

-

Data is collected for several hours post-administration to capture the full thermoregulatory response.

-

The change in body temperature from baseline is calculated for each animal.

-

Statistical analysis (e.g., two-way ANOVA with repeated measures) is used to compare the effects of this compound to the vehicle control group.

-

Discovery and Development Status

This compound was discovered and characterized by scientists at Amgen as part of their broader research program on TRPV1 antagonists for pain. The primary publication detailing its unique hypothermic properties is Garami et al. (2018).

Information regarding the progression of this compound into formal preclinical or clinical development is not publicly available. There are no records of clinical trials for this compound, and it is presumed that its development was discontinued, likely due to its profound thermoregulatory effects, which, while scientifically interesting, would be a significant challenge for clinical translation as a therapeutic agent.

The logical relationship for the development decision can be visualized as follows:

Conclusion

This compound represents a fascinating pharmacological tool that has contributed to a deeper understanding of the role of TRPV1 in thermoregulation. Its unique ability to induce hypothermia by potentiating proton-activated TRPV1 currents distinguishes it from the majority of TRPV1 antagonists. While its own therapeutic potential is likely limited by this profound effect on body temperature, the study of this compound and similar compounds provides valuable insights for the design of future TRPV1 modulators with improved safety profiles. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the intricate biology of the TRPV1 channel.

Unraveling the Pharmacological Profile of AMG 7905: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 7905 is a novel small molecule modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and temperature sensation. Unlike many TRPV1 antagonists that induce hyperthermia, a significant side effect that has hampered their clinical development, this compound exhibits a unique pharmacological profile characterized by its ability to induce hypothermia. This whitepaper provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, quantitative in vitro and in vivo data, and the experimental protocols used for its characterization. This document is intended to serve as a technical guide for researchers and professionals in the field of drug discovery and development.

Core Mechanism of Action

This compound is a potent TRPV1 antagonist that displays a dual modality of action. It effectively blocks the activation of the TRPV1 channel by the archetypal agonist capsaicin. Concurrently, it potentiates the channel's activation by protons (low pH). This distinctive potentiation of the proton-sensing function of TRPV1 is believed to be the underlying mechanism for its hypothermic effect. By enhancing the activity of TRPV1 channels on sensory nerves, particularly in the viscera, this compound is thought to trigger a reflex inhibition of thermogenesis and an increase in heat dissipation through mechanisms like tail-skin vasodilation, ultimately leading to a decrease in core body temperature.[1]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound, primarily derived from studies on rodent models.

Table 1: In Vitro Activity of this compound on Rat TRPV1

| Parameter | Value | Assay Type | Description |

| Capsaicin Antagonism (IC50) | 1.3 ± 0.2 nM | FLIPR | Concentration of this compound required to inhibit 50% of the calcium influx induced by capsaicin in cells expressing rat TRPV1. |

| Proton Potentiation (EC50) | 11 ± 2 nM | FLIPR | Concentration of this compound required to produce 50% of the maximal potentiation of proton-induced calcium influx in cells expressing rat TRPV1. |

Data sourced from Garami et al., 2018.

Table 2: In Vivo Thermoregulatory Effects of this compound in Rodents

| Species | Dose | Route of Administration | Maximum Hypothermic Effect (°C) | Experimental Condition |

| Mouse (Trpv1+/+) | 10 mg/kg | Intraperitoneal | -1.5 ± 0.2 | Subneutral ambient temperature |

| Mouse (Trpv1-/-) | 10 mg/kg | Intraperitoneal | No significant effect | Subneutral ambient temperature |

| Rat | 3 mg/kg | Intraperitoneal | -1.2 ± 0.1 | Thermoneutrality |

Data sourced from Garami et al., 2018.[1]

Signaling Pathway and Mechanism of Action

The dual action of this compound on the TRPV1 channel and its downstream physiological effects can be visualized in the following diagrams.

Caption: Mechanism of this compound leading to hypothermia.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro FLIPR Assay for TRPV1 Activity

This protocol describes the method used to determine the IC50 for capsaicin antagonism and the EC50 for proton potentiation of this compound on rat TRPV1 expressed in HEK293 cells.

Caption: Workflow for the in vitro FLIPR-based calcium assay.

Detailed Steps:

-

Cell Culture: HEK293 cells stably expressing the rat TRPV1 channel are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL).

-

Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates at a density of approximately 10,000 cells per well and incubated overnight.

-

Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

-

Compound Addition: The dye-containing medium is removed and replaced with the assay buffer. A baseline fluorescence is recorded before the addition of this compound at various concentrations.

-

Agonist Addition:

-

For Antagonism: After a brief incubation with this compound, a fixed concentration of capsaicin (e.g., 100 nM) is added to the wells.

-

For Potentiation: After incubation with this compound, an acidic buffer (e.g., pH 6.0) is added to the wells.

-

-

Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time using a Fluorometric Imaging Plate Reader (FLIPR).

-

Data Analysis: The fluorescence intensity data is normalized and used to calculate the IC50 for capsaicin antagonism and the EC50 for proton potentiation using a four-parameter logistic equation.

In Vivo Thermoregulation Study in Rodents

This protocol outlines the methodology for assessing the effect of this compound on the core body temperature of mice.

Caption: Workflow for the in vivo thermoregulation study in mice.

Detailed Steps:

-

Animal Models: Male C57BL/6J wild-type (Trpv1+/+) and TRPV1 knockout (Trpv1-/-) mice are used. Animals are housed under a 12-hour light/dark cycle with ad libitum access to food and water.

-

Telemetry Implantation: Aseptic surgery is performed to implant a temperature-sensitive telemetry probe into the peritoneal cavity of each mouse.

-

Recovery and Acclimation: Mice are allowed to recover from surgery for at least one week. They are then acclimated to the experimental conditions, including the housing cages and ambient temperature.

-

Baseline Measurement: Core body temperature is recorded telemetrically at regular intervals (e.g., every 5 minutes) for a 24-hour period to establish a stable baseline.

-

Compound Administration: this compound, dissolved in a suitable vehicle (e.g., 20% hydroxypropyl-β-cyclodextrin), is administered via intraperitoneal injection. A control group receives the vehicle only.

-

Temperature Monitoring: Core body temperature is continuously monitored for a period of at least 4-6 hours following the injection.

-

Data Analysis: The change in body temperature from the pre-injection baseline is calculated for each animal. The data is then analyzed to determine the statistical significance of the temperature change induced by this compound compared to the vehicle control group.

Conclusion

This compound represents a significant departure from traditional TRPV1 antagonists due to its unique ability to induce hypothermia. This is attributed to its dual pharmacological action of blocking capsaicin-induced activation while potentiating proton-mediated activation of the TRPV1 channel. The on-target nature of this effect has been confirmed in TRPV1 knockout mice. The detailed pharmacological data and experimental protocols presented in this whitepaper provide a comprehensive foundation for further research and development of this and similar molecules. The distinct profile of this compound may open new therapeutic avenues where modulation of body temperature is desirable, in addition to its potential as an analgesic. Further investigation into the precise molecular interactions of this compound with the TRPV1 channel will be crucial for the rational design of future compounds with tailored pharmacological properties.

References

An In-depth Technical Guide on AMG 7905 and its Role in Thermoregulation

Audience: Researchers, scientists, and drug development professionals.

Core Focus: Elucidation of the mechanism of action of AMG 7905 as a modulator of thermogenesis, based on available preclinical data.

Executive Summary

This compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid Type 1 (TRPV1) channel. Contrary to therapeutic strategies that aim to increase thermogenesis for metabolic benefits, this compound is characterized by its unusual ability to induce hypothermia. This technical guide synthesizes the current understanding of this compound, detailing its mechanism of action, its effects on thermoregulation, and the experimental findings that underpin this knowledge. The primary mechanism involves the potentiation of proton-mediated TRPV1 activation, which paradoxically leads to a centrally-mediated inhibition of thermogenesis. This document will provide a detailed overview for researchers in pharmacology and drug development.

Introduction to this compound

This compound is a synthetic organic compound developed for research purposes to investigate the physiological roles of the TRPV1 channel.[1][2] TRPV1, a non-selective cation channel, is a well-established integrator of noxious thermal (>43°C) and chemical stimuli, such as capsaicin, the pungent component of chili peppers. The activation of TRPV1 channels is typically associated with a sensation of heat and pain. Pharmacological modulation of TRPV1 has been a significant area of interest for analgesia, but has been hampered by on-target side effects, most notably alterations in body temperature.

While most TRPV1 antagonists have been reported to cause hyperthermia, this compound is a notable exception, as it induces a hypothermic response in preclinical models.[3][4] This unique pharmacological profile makes it a valuable tool for dissecting the complex role of TRPV1 in central and peripheral thermoregulation.

Mechanism of Action: Inhibition of Thermogenesis

The primary role of this compound is not to promote, but rather to inhibit thermogenesis. This effect is a consequence of its specific interaction with the TRPV1 channel.

Key Mechanistic Points:

-

TRPV1 Antagonism: this compound potently blocks the activation of TRPV1 channels by the classic agonist capsaicin.[3][4]

-

Potentiation of Proton Activation: Paradoxically, this compound enhances the activation of TRPV1 channels by protons (low pH).[3][4]

-

Reflexory Inhibition of Thermogenesis: This potentiation of proton-induced TRPV1 activation is believed to trigger a centrally-mediated reflex arc that leads to the inhibition of thermogenic processes.[3][4]

-

Peripheral Vasodilation: The downstream effect of this central inhibition includes vasodilation in skin blood vessels, such as those in the tail of rodents, which facilitates heat loss.[3][4]

Signaling Pathway for this compound-Induced Hypothermia

The following diagram illustrates the proposed signaling pathway through which this compound leads to a decrease in body temperature.

Quantitative Data

Currently, there is a lack of publicly available, detailed quantitative data from dose-response studies or clinical trials on this compound in peer-reviewed literature. The information is primarily derived from pharmacological profiles and descriptions in vendor datasheets and a limited number of scientific publications.[1][3] For this reason, a detailed data table cannot be constructed at this time. Future publications may provide more specific in vivo efficacy data.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not fully published. However, based on standard pharmacological practices for evaluating TRPV1 modulators, the key experiments would likely involve the following methodologies.

In Vitro: Patch-Clamp Electrophysiology

-

Objective: To characterize the effect of this compound on TRPV1 channel activity.

-

Cell Line: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing recombinant human or rodent TRPV1.

-

Methodology:

-

Cells are cultured on glass coverslips and whole-cell patch-clamp recordings are performed.

-

A baseline current is established.

-

Cells are perfused with a solution containing a known TRPV1 agonist (e.g., capsaicin or a low pH buffer to provide protons).

-

The agonist-induced current is measured.

-

The experiment is repeated with pre-incubation of the cells with varying concentrations of this compound to determine its inhibitory effect on capsaicin-induced currents and its potentiating effect on proton-induced currents.

-

Data are used to calculate IC50 (for inhibition) and EC50 (for potentiation) values.

-

In Vivo: Core Body Temperature Monitoring in Rodents

-

Objective: To assess the effect of this compound on thermoregulation in a living organism.

-

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

-

Methodology:

-

Animals are surgically implanted with telemetry probes for continuous monitoring of core body temperature and activity.

-

After a recovery period and acclimatization, baseline body temperature is recorded.

-

Animals are administered this compound via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various doses. A vehicle control group is also included.

-

Core body temperature is monitored for several hours post-administration to record the magnitude and duration of any temperature changes.

-

Tail-skin temperature can also be measured using an infrared thermometer to assess vasodilation.

-

Experimental Workflow Diagram

References

Chemical structure and properties of AMG 7905

An In-depth Technical Guide on the Chemical Structure and Properties of AMG 7905

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and temperature sensation. Unlike many other TRPV1 antagonists that induce hyperthermia, this compound has been shown to cause a paradoxical hypothermic effect. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the unique pharmacological profile of this compound. It delves into its distinct mechanism of action, summarizing available data and outlining key experimental methodologies for its characterization. This document is intended to serve as a core resource for researchers engaged in the study of TRPV1 modulation and the development of novel analgesics.

Chemical Structure and Physicochemical Properties

This compound is a synthetic organic molecule with a complex aromatic structure. Its chemical identity and key physicochemical properties are summarized below.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-(6-(2-((cyclohexylmethyl)amino)-4-(trifluoromethyl)phenyl)pyrimidin-4-yl)benzo[d]thiazol-6-amine | N/A |

| Chemical Formula | C₂₅H₂₄F₃N₅S | N/A |

| Molecular Weight | 483.55 g/mol | N/A |

| SMILES | FC(F)(F)c1cc(ncc2ccccc2)c(C3=NC=NC(Nc4cc5scnc5cc4)=C3)c(NCC6CCCCC6)c1 | N/A |

| InChI Key | HDEGHWQWPSXKSF-UHFFFAOYSA-N | N/A |

| Solubility | Soluble in DMSO | N/A |

| Hydrogen Bond Acceptors | 5 | N/A |

| Hydrogen Bond Donors | 2 | N/A |

| Rotatable Bonds | 7 | N/A |

| Topological Polar Surface Area | 86.44 Ų | N/A |

| XLogP | 4.23 | N/A |

Pharmacological Profile and Mechanism of Action

This compound is a potent and selective modulator of the TRPV1 channel, a non-selective cation channel primarily expressed in sensory neurons. The pharmacological profile of this compound is unique among TRPV1 antagonists.

Dual Modality-Specific Action on TRPV1

The defining characteristic of this compound is its dual, modality-specific action on the TRPV1 channel. While it potently blocks the activation of TRPV1 by the exogenous agonist capsaicin, it paradoxically potentiates the channel's activation by protons (low pH)[1][2]. This is in stark contrast to many other TRPV1 antagonists that non-selectively inhibit all modes of channel activation.

On-Target Hypothermic Effect

A significant and unusual in vivo effect of this compound is the induction of hypothermia[1][3]. This effect has been demonstrated to be an on-target action, as it is absent in mice lacking the TRPV1 channel (Trpv1-/- mice)[2]. The hypothermic response is believed to be mediated by the potentiation of proton-activated TRPV1 channels located on sensory nerves, particularly in the abdomen[1][2]. This leads to an altered thermoregulatory response, resulting in a decrease in core body temperature.

The proposed signaling pathway for the hypothermic effect of this compound is illustrated in the following diagram.

Caption: Proposed signaling pathway for this compound-induced hypothermia.

Pharmacokinetic Properties

Detailed quantitative pharmacokinetic data for this compound in the public domain is limited. While studies on other TRPV1 antagonists provide some context for the class, specific parameters for this compound such as half-life, clearance, volume of distribution, and oral bioavailability have not been extensively reported in the available literature. Further preclinical and clinical studies are required to fully characterize the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this compound.

Key Experimental Protocols

The characterization of this compound and its effects on TRPV1 involves a variety of specialized experimental techniques. Below are detailed methodologies for key experiments.

In Vitro Characterization of TRPV1 Modulation

This assay is used to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to TRPV1 activation and modulation by this compound.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human or rat TRPV1 channel are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent like G418).

-

Cell Plating: Cells are seeded onto 96-well black-walled, clear-bottom plates and grown to confluence.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

-

Compound Application: After washing to remove excess dye, baseline fluorescence is recorded. A solution of this compound or vehicle is then added to the wells and incubated for a specified period.

-

TRPV1 Activation and Data Acquisition: The plate is placed in a fluorescence plate reader. TRPV1 is activated by the addition of capsaicin or an acidic buffer (e.g., pH 5.5). Changes in fluorescence intensity, corresponding to changes in [Ca²⁺]i, are monitored over time.

-

Data Analysis: The fluorescence signal is normalized to the baseline. The effect of this compound is quantified by comparing the response to the agonist in the presence and absence of the compound. IC₅₀ (for inhibition of capsaicin response) and EC₅₀ (for potentiation of proton response) values are determined.

Caption: Workflow for the calcium imaging assay.

This technique provides a direct measure of the ion channel activity of TRPV1 in response to this compound.

Methodology:

-

Cell Preparation: HEK293 cells expressing TRPV1 are grown on glass coverslips.

-

Recording Setup: Coverslips are transferred to a recording chamber on an inverted microscope and perfused with an extracellular solution.

-

Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and filled with an intracellular solution.

-

Giga-seal Formation and Whole-Cell Configuration: A pipette is brought into contact with a cell, and a high-resistance seal (giga-seal) is formed. The cell membrane under the pipette is then ruptured to achieve the whole-cell recording configuration.

-

Voltage-Clamp Recordings: The cell is held at a specific membrane potential (e.g., -60 mV).

-

Compound and Agonist Application: A baseline current is recorded. This compound is applied via the perfusion system, followed by the co-application of an agonist (capsaicin or acidic solution).

-

Data Acquisition and Analysis: The resulting ionic currents flowing through the TRPV1 channels are recorded and analyzed to determine the effect of this compound on channel gating.

In Vivo Assessment of Thermoregulation

This experiment is crucial for evaluating the hypothermic effect of this compound in vivo.

Methodology:

-

Animal Acclimation: Male Sprague-Dawley rats or C57BL/6 mice are individually housed and acclimated to the experimental conditions (e.g., temperature-controlled room, handling, and measurement procedure) for several days.

-

Temperature Monitoring: Core body temperature is monitored using a rectal probe or an implanted telemetry device. For rectal measurements, the probe is inserted to a consistent depth (e.g., 2 cm for mice) for a standardized duration.

-

Baseline Measurement: Baseline body temperature is recorded before drug administration.

-

Drug Administration: this compound is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. A vehicle control group is included.

-

Post-Dosing Measurements: Body temperature is measured at regular intervals (e.g., every 30 minutes) for several hours after drug administration.

-

Data Analysis: The change in body temperature from baseline is calculated for each animal at each time point. The data is then analyzed to determine the dose-dependent effect of this compound on core body temperature.

Caption: Workflow for in vivo body temperature measurement.

Conclusion

This compound represents a fascinating and potentially valuable tool for dissecting the complex roles of TRPV1 in physiology and pathophysiology. Its unique modality-specific mechanism of action, leading to a paradoxical hypothermic effect, sets it apart from other TRPV1 antagonists. This technical guide provides a foundational understanding of its chemical nature and pharmacological properties, along with detailed protocols for its investigation. Further research into the pharmacokinetics and therapeutic potential of this compound and similar compounds is warranted and could pave the way for novel therapeutic strategies for pain and other TRPV1-mediated conditions.

References

- 1. TRPV1 antagonists that cause hypothermia, instead of hyperthermia, in rodents: Compounds' pharmacological profiles, in vivo targets, thermoeffectors recruited and implications for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. real.mtak.hu [real.mtak.hu]

AMG 7905: A Technical Guide for Research in Sensory Nerve Function

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AMG 7905 is a novel small molecule modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key integrator of noxious stimuli in sensory neurons. Unlike traditional TRPV1 antagonists that often induce hyperthermia as a side effect, this compound exhibits a unique pharmacological profile characterized by the potentiation of proton-activated TRPV1 currents and the simultaneous blockade of capsaicin-induced activation.[1] This dual activity leads to a distinct physiological response, namely hypothermia, which is mediated by an on-target action on TRPV1 channels located on abdominal sensory nerves.[1][2] This whitepaper provides an in-depth technical guide on the core attributes of this compound, summarizing its mechanism of action, available pharmacological data, and relevant experimental methodologies for its investigation in the context of sensory nerve function.

Introduction to this compound

This compound is a synthetic, organic small molecule that has been identified as a modulator of the TRPV1 ion channel.[3][4] The TRPV1 channel, predominantly expressed in primary sensory neurons, is a non-selective cation channel that plays a crucial role in the detection and transduction of pain and temperature. It is activated by a variety of stimuli, including capsaicin (the pungent component of chili peppers), noxious heat (>42°C), and acidic conditions (protons). Due to its central role in nociception, TRPV1 has been a major target for the development of novel analgesic drugs.

A significant hurdle in the clinical development of TRPV1 antagonists has been the on-target side effect of hyperthermia. Many of these compounds interfere with the tonic activation of TRPV1 by endogenous ligands, disrupting normal body temperature regulation.[2] this compound represents a departure from this paradigm, inducing hypothermia in preclinical rodent models.[1][2] This unique characteristic is attributed to its distinct mechanism of action at the TRPV1 channel.

Mechanism of Action

The primary molecular target of this compound is the TRPV1 ion channel. Its mechanism of action is multifaceted and distinct from that of hyperthermia-inducing TRPV1 antagonists:

-

Antagonism of Capsaicin-Induced Activation: this compound potently blocks the activation of TRPV1 channels by the archetypal agonist, capsaicin.[1] This is the basis for its classification as a TRPV1 antagonist.

-

Potentiation of Proton-Activated Currents: In a paradoxical manner, this compound enhances the activation of TRPV1 channels by protons (low pH).[1] This potentiation of an activating stimulus while blocking another is a key feature of its pharmacological profile.

This dual modulation of TRPV1 activity is believed to underlie its physiological effects on thermoregulation.

Role in Sensory Nerve Function and Thermoregulation

In vivo studies in rodents have demonstrated that this compound induces a hypothermic response.[1][2] This effect is directly attributable to its action on TRPV1 channels, as it is absent in TRPV1 knockout mice.[1] The primary site of action for this thermoregulatory effect has been identified as the TRPV1-expressing sensory nerves in the abdomen.[2]

The proposed mechanism for hypothermia induction is as follows:

-

Tonic Activation of Abdominal Sensory Nerves: Under normal physiological conditions, TRPV1 channels on abdominal sensory nerves are tonically activated by endogenous protons.[2]

-

This compound-Mediated Potentiation: this compound potentiates this proton-driven activation of TRPV1 channels.

-

Reflexory Inhibition of Thermogenesis: The enhanced signaling from these sensory nerves leads to a reflexory inhibition of the body's heat-generating mechanisms (thermogenesis) and causes vasodilation in the tail skin, promoting heat loss.[1]

This mechanism contrasts with hyperthermia-inducing TRPV1 antagonists, which block the tonic proton-activation of these channels, thereby disinhibiting heat production and conservation mechanisms.

Quantitative Data

| Parameter | Description | Source |

| Capsaicin-Induced Activation | Potently blocks TRPV1 channel activation by capsaicin. | [1] |

| Proton-Induced Activation | Potently potentiates TRPV1 channel activation by protons. | [1] |

| Heat-Induced Activation | The effect of this compound on heat-induced activation of TRPV1 is not explicitly detailed in the available literature. | |

| In Vivo Efficacy (Thermoregulation) | Induces hypothermia in wild-type rodents. This effect is absent in TRPV1 knockout mice. | [1][2] |

Experimental Protocols

Disclaimer: Detailed, step-by-step protocols for experiments with this compound are proprietary. The following outlines the general methodologies based on the descriptions in the primary literature.

In Vitro Characterization of TRPV1 Modulation

Objective: To determine the effect of this compound on capsaicin- and proton-activated TRPV1 currents.

General Methodology:

-

Cell Culture: Use a cell line (e.g., HEK293 or CHO cells) stably transfected with the rat or human TRPV1 gene.

-

Electrophysiology (Patch-Clamp):

-

Perform whole-cell patch-clamp recordings to measure ion channel currents.

-

Establish a baseline current in a standard extracellular solution.

-

To assess capsaicin antagonism, apply a known concentration of capsaicin to elicit a robust inward current. After a washout period, pre-incubate the cells with varying concentrations of this compound before co-applying with capsaicin to determine the inhibitory effect.

-

To assess proton potentiation, apply an acidic extracellular solution (e.g., pH 6.0) to induce a proton-activated current. After washout, pre-incubate with this compound and then co-apply with the acidic solution to measure the change in current amplitude.

-

-

Calcium Imaging:

-

Load TRPV1-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Measure baseline fluorescence.

-

Apply capsaicin or an acidic solution and record the increase in intracellular calcium concentration.

-

Pre-incubate with this compound before agonist application to determine its effect on the calcium response.

-

In Vivo Assessment of Thermoregulation

Objective: To evaluate the effect of this compound on the core body temperature of rodents.

General Methodology:

-

Animal Models: Use wild-type rats or mice and, as a control, TRPV1 knockout mice on the same genetic background.

-

Temperature Monitoring: Implant wireless biotelemetry probes into the abdominal cavity of the animals to continuously monitor core body temperature.

-

Drug Administration: Administer this compound via an appropriate route (e.g., oral gavage or intraperitoneal injection). A vehicle control group should be included.

-

Data Acquisition: Record core body temperature at regular intervals before and for several hours after drug administration.

-

Thermoeffector Measurement: In more detailed studies, measure specific thermoeffectors such as tail skin temperature (as an index of vasodilation) and oxygen consumption (as an index of metabolic rate/thermogenesis).

Visualizations

Signaling Pathway of TRPV1 in Sensory Neurons

Caption: Signaling pathway of TRPV1 activation and modulation by this compound.

Experimental Workflow for In Vivo Thermoregulation Study

References

- 1. TRPV1 antagonists that cause hypothermia, instead of hyperthermia, in rodents: Compounds’ pharmacological profiles, in vivo targets, thermoeffectors recruited and implications for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JCI - A human TRPV1 genetic variant within the channel gating domain regulates pain sensitivity in rodents [jci.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

Understanding the Hypothermic Effects of AMG 7905: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core mechanisms underlying the hypothermic effects of AMG 7905, a transient receptor potential vanilloid type 1 (TRPV1) antagonist. Unlike many other TRPV1 antagonists that induce hyperthermia, this compound has been demonstrated to cause a decrease in core body temperature. This document summarizes key quantitative data from preclinical studies, details the experimental protocols used to elicit these findings, and visualizes the involved signaling pathways and experimental workflows.

Core Mechanism of Action

This compound induces hypothermia through a unique interaction with the TRPV1 channel. While it potently blocks channel activation by the classic agonist capsaicin, it significantly potentiates the activation of TRPV1 channels by protons (H⁺)[1][2]. In vivo, this potentiation of proton-activated TRPV1 channels on abdominal sensory nerves leads to a reflectory inhibition of thermogenesis (heat production) and promotes vasodilation in tissues like the tail skin, facilitating heat loss[1][2]. This stands in contrast to hyperthermia-inducing TRPV1 antagonists, which are thought to block a tonic, heat-activated TRPV1 signal that normally promotes heat dissipation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the hypothermic effects of this compound in rodents.

Table 1: In Vitro Pharmacological Profile of this compound at Rat TRPV1 Channels

| Parameter | Value | Description |

| Capsaicin IC₅₀ | 1.2 nM | Concentration of this compound that inhibits 50% of the response to capsaicin. |

| Proton Potentiation EC₅₀ | 11 nM | Concentration of this compound that produces 50% of the maximal potentiation of the proton-induced response. |

| Maximal Proton Potentiation | 3-fold | The maximum increase in the proton-induced response in the presence of this compound. |

Data sourced from Garami et al., 2018.

Table 2: In Vivo Effects of this compound on Core Body Temperature in Rodents

| Species | Administration Route | Dose | Maximum Temperature Change (°C) | Time to Maximum Effect |

| Rat | Intragastric | 30 mg/kg | -1.5 ± 0.2 | ~2 hours |

| Mouse (Trpv1+/+) | Intraperitoneal | 10 mg/kg | -2.1 ± 0.3 | ~1.5 hours |

| Mouse (Trpv1-/-) | Intraperitoneal | 10 mg/kg | No significant change | N/A |

Data represents approximate values synthesized from graphical representations in Garami et al., 2018.

Signaling Pathway and Physiological Response

The following diagram illustrates the proposed signaling pathway for this compound-induced hypothermia.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound's hypothermic effects.

In Vivo Measurement of Core Body Temperature and Tail Skin Temperature

Objective: To determine the effect of this compound on the core body temperature and tail skin temperature of rodents.

Animals: Male Sprague-Dawley rats or C57BL/6J mice (wild-type and Trpv1-knockout).

Materials:

-

This compound

-

Vehicle (e.g., 10% Tween 80 in saline)

-

Implantable telemetry probes for core body temperature measurement

-

Infrared thermometer or surface probes for tail skin temperature measurement

-

Metabolic cages for simultaneous measurement of metabolic rate

Procedure:

-

Animal Preparation: Surgically implant telemetry probes into the abdominal cavity of the animals under anesthesia. Allow for a recovery period of at least one week.

-

Acclimation: Acclimate the animals to the experimental conditions (e.g., metabolic cages, ambient temperature) for at least 24 hours prior to the experiment.

-

Baseline Measurement: Record baseline core body temperature and tail skin temperature for a stable period (e.g., 1-2 hours) before drug administration.

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection or oral gavage).

-

Data Collection: Continuously monitor and record core body temperature and tail skin temperature for several hours post-administration.

-

Data Analysis: Calculate the change in temperature from baseline for each animal. Compare the temperature changes between the this compound-treated and vehicle-treated groups using appropriate statistical methods.

Assessment of Metabolic Rate (Thermogenesis)

Objective: To measure the effect of this compound on the metabolic rate of rodents as an indicator of thermogenesis.

Materials:

-

Indirect calorimetry system (metabolic cages)

-

This compound and vehicle

-

Experimental animals (as described above)

Procedure:

-

Acclimation: Place individual animals in metabolic cages and allow them to acclimate for at least 24 hours.

-

Baseline Measurement: Measure baseline oxygen consumption (VO₂) and carbon dioxide production (VCO₂) for a stable period before drug administration.

-

Drug Administration: Administer this compound or vehicle.

-

Data Collection: Continuously record VO₂ and VCO₂ for several hours.

-

Data Analysis: Calculate the metabolic rate (e.g., in kcal/h) from the VO₂ and VCO₂ data. Compare the metabolic rate changes between the treatment groups.

In Vitro TRPV1 Activation Assay (Calcium Imaging)

Objective: To determine the pharmacological profile of this compound at the TRPV1 channel.

Materials:

-

HEK293 cells stably expressing rat TRPV1

-

Fluo-4 AM or Fura-2 AM (calcium indicators)

-

This compound

-

Capsaicin (TRPV1 agonist)

-

Low pH buffer (e.g., pH 6.0) to provide proton stimulus

-

Fluorescence plate reader or microscope with imaging system

Procedure:

-

Cell Culture: Culture the TRPV1-expressing HEK293 cells in appropriate media.

-

Loading with Calcium Indicator: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

-

Compound Application:

-

Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound before stimulating with a fixed concentration of capsaicin.

-

Potentiation Mode: Apply varying concentrations of this compound in the presence of a low pH buffer.

-

-

Fluorescence Measurement: Measure the intracellular calcium concentration by recording the fluorescence intensity over time.

-

Data Analysis:

-

IC₅₀ Determination: Plot the inhibition of the capsaicin response against the concentration of this compound to determine the IC₅₀.

-

EC₅₀ Determination: Plot the potentiation of the proton-induced response against the concentration of this compound to determine the EC₅₀.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for preclinical in vivo studies of this compound.

References

In Vitro Characterization of AMG 7905: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG 7905 is a novel small molecule modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a key player in pain and temperature sensation. Unlike typical TRPV1 antagonists that can induce hyperthermia, this compound exhibits a unique in vitro pharmacological profile characterized by potent inhibition of capsaicin-induced channel activation and robust potentiation of activation by protons. This dual activity is thought to underlie its in vivo effect of inducing hypothermia, a significant differentiator in the development of TRPV1-targeted therapeutics. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including detailed experimental protocols and a summary of its quantitative effects on TRPV1 channel function.

Core Mechanism of Action

This compound is a potent modulator of the TRPV1 ion channel, demonstrating a dual mechanism of action that is dependent on the mode of channel activation. In vitro studies have consistently shown that this compound:

-

Potently blocks the activation of TRPV1 channels by the classic agonist capsaicin. [1][2][3][4]

-

Potently potentiates the activation of TRPV1 channels by protons (low pH). [1][2][3][4]

This distinct pharmacological profile distinguishes it from many other TRPV1 antagonists and is central to its unique physiological effects.

Quantitative In Vitro Pharmacology

The in vitro activity of this compound on rat TRPV1 channels expressed in recombinant HEK293 cells has been quantified using a 45Ca2+ influx assay. This assay measures the influx of radioactive calcium into the cells as an indicator of TRPV1 channel activation.

| Parameter | Agonist | Cell System | Assay Type | Value | Reference |

| IC50 | Capsaicin | HEK293 cells expressing rat TRPV1 | 45Ca2+ Influx | 29.3 ± 12.4 nM | [4] |

| Potentiation | Protons (low pH) | HEK293 cells expressing rat TRPV1 | 45Ca2+ Influx | Potent potentiation | [1][2][3][4] |

Table 1: Summary of the in vitro potency of this compound on rat TRPV1 channels.

Signaling Pathway

This compound directly interacts with the TRPV1 ion channel, a non-selective cation channel primarily expressed on sensory neurons. The binding of this compound modulates the channel's response to different stimuli.

References

- 1. TRPV1 antagonists that cause hypothermia, instead of hyperthermia, in rodents: Compounds' pharmacological profiles, in vivo targets, thermoeffectors recruited and implications for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. feverlab.net [feverlab.net]

- 3. researchgate.net [researchgate.net]

- 4. TRPV1 antagonists that cause hypothermia, instead of hyperthermia, in rodents: Compounds’ pharmacological profiles, in vivo targets, thermoeffectors recruited and implications for drug development - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of AMG 7905

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 7905 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Unlike many other TRPV1 antagonists that induce hyperthermia, this compound has been shown to cause a paradoxical hypothermic effect in rodents.[1][2][3][4] This unique property makes it a valuable tool for investigating the role of TRPV1 in thermoregulation and pain pathways. These application notes provide detailed protocols for in vivo studies of this compound, based on published research, to ensure reproducible and reliable results.

Mechanism of Action

This compound exhibits a distinct pharmacological profile. While it potently blocks the activation of the TRPV1 channel by the exogenous agonist capsaicin, it simultaneously potentiates the channel's activation by endogenous protons (H+).[1][2][3][4] This dual action on TRPV1 channels located on sensory nerves, particularly in the abdomen, is believed to be the underlying mechanism of its hypothermic effect. The potentiation of proton-induced TRPV1 activation leads to a reflectory inhibition of thermogenesis (heat production) and stimulation of cutaneous vasodilation (heat loss), resulting in a decrease in core body temperature.[1][2]

Signaling Pathway of this compound-Induced Hypothermia

Caption: Mechanism of this compound-induced hypothermia via TRPV1 modulation.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the study by Garami et al. (2018).

1. Animal Models

-

Species: Adult male Sprague-Dawley rats or C57BL/6J mice (both wild-type, Trpv1+/+, and TRPV1 knockout, Trpv1-/-) are suitable models.[1]

-

Housing: Animals should be housed individually in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Drug Preparation and Administration

-

Vehicle: A typical vehicle for this compound is a solution of 0.5% carboxymethylcellulose in saline.

-

Administration Route: this compound can be administered via intragastric (i.g.) gavage or intraperitoneal (i.p.) injection.[1]

-

Dosage: Effective doses for inducing hypothermia in rodents range from 10 to 100 mg/kg.

3. Measurement of Core Body Temperature

-